2-(3-methyl-4-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate
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Overview
Description
2-(3-methyl-4-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a benzoxazine ring fused with a nitrophenyl group and an acetate moiety, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-4-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate typically involves a multi-step process. One common method starts with the preparation of 3-methyl-4-nitrobenzhydrazide, which is then reacted with substituted aromatic aldehydes to form hydrazide-hydrazones. These intermediates are cyclized using acetic anhydride to yield the desired benzoxazine derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-4-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The acetate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoxazine derivatives.
Scientific Research Applications
2-(3-methyl-4-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and cytotoxic properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-methyl-4-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate involves its interaction with specific molecular targets. The nitrophenyl group can interact with bacterial cell walls, leading to antimicrobial effects. The benzoxazine ring may interact with cellular enzymes, affecting their activity and leading to cytotoxic effects. The exact molecular pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(3-methyl-4-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is unique due to its combination of a benzoxazine ring with a nitrophenyl group and an acetate moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[2-(3-methyl-4-nitrophenyl)-4-oxo-3,1-benzoxazin-6-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6/c1-9-7-11(3-6-15(9)19(22)23)16-18-14-5-4-12(24-10(2)20)8-13(14)17(21)25-16/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRGPFBWNWFFMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(C=C(C=C3)OC(=O)C)C(=O)O2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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